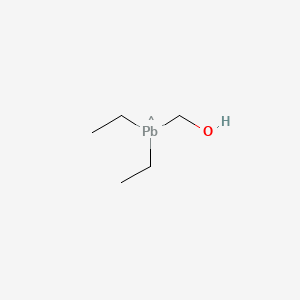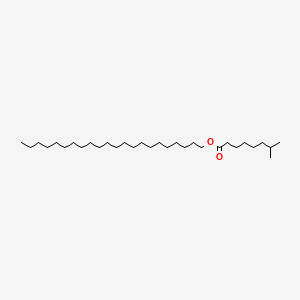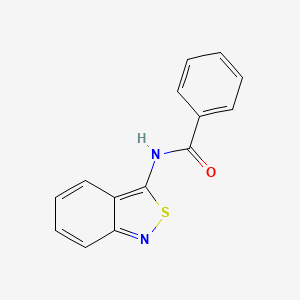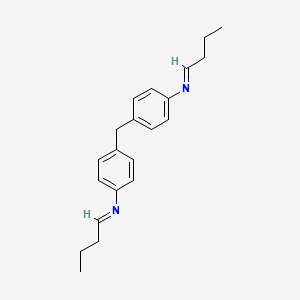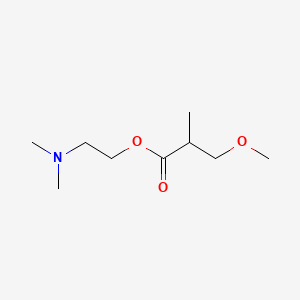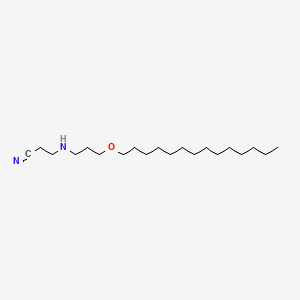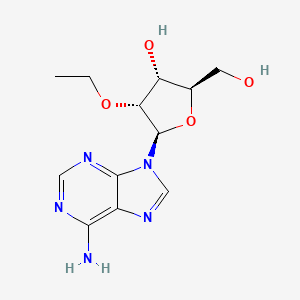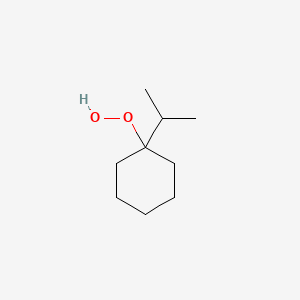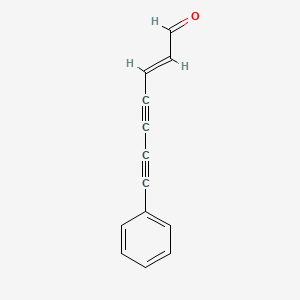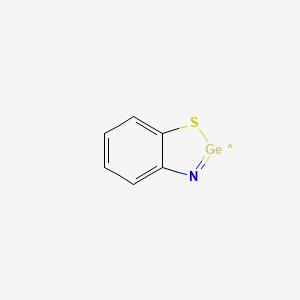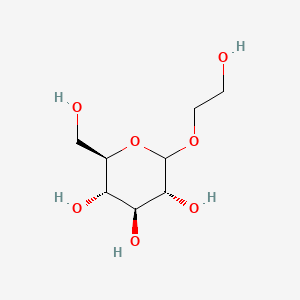
2-Hydroxyethyl D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl D-glucoside is a glucoside compound characterized by the presence of a hydroxyethyl group attached to the glucose molecule. It is known for its stability and diverse applications in various fields, including medicine, cosmetics, and food industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl D-glucoside can be synthesized through enzymatic synthesis, which involves the use of enzymes as catalysts to convert substrates into the desired product . This method is preferred due to its high specificity and efficiency. The reaction typically involves the use of glycosyltransferases, which facilitate the transfer of glucose to the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound often employs chemical synthesis methods. One common approach involves the reaction of glucose with ethylene oxide under controlled conditions to form the desired glucoside. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyethyl D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl D-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizing agent in various chemical reactions.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its biocompatibility and stability. It is often used in drug formulations to enhance the solubility and bioavailability of active ingredients.
Industry: In the cosmetics industry, this compound is used as a moisturizing agent and stabilizer in various skincare products
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl D-glucoside involves its interaction with biological membranes and enzymes. The hydroxyethyl group allows the compound to form hydrogen bonds with various molecular targets, enhancing its stability and solubility. This interaction facilitates the delivery of active ingredients across biological membranes, making it an effective carrier in drug formulations .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyethyl-alpha-D-glucopyranoside: This compound is structurally similar but differs in the position of the hydroxyethyl group.
2-O-α-D-glucopyranosyl-L-ascorbic acid: Another glucoside compound with similar properties but different applications.
Uniqueness: 2-Hydroxyethyl D-glucoside is unique due to its specific hydroxyethyl group, which imparts distinct chemical and physical properties. Its stability and biocompatibility make it a valuable compound in various applications, particularly in the pharmaceutical and cosmetics industries .
Eigenschaften
CAS-Nummer |
27214-61-5 |
|---|---|
Molekularformel |
C8H16O7 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-2-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O7/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-13H,1-3H2/t4-,5-,6+,7-,8?/m1/s1 |
InChI-Schlüssel |
SMORULFPMBCEPX-KEWYIRBNSA-N |
Isomerische SMILES |
C(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Kanonische SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


